Cas no 897561-78-3 (6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid)

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a specialized organic compound with distinct chemical properties. It offers high purity and structural stability, making it suitable for various research applications, including synthetic chemistry and drug discovery. Its unique molecular structure provides excellent reactivity, facilitating complex transformations.
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid structure
897561-78-3 structure
Product Name:6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
CAS No:897561-78-3
MF:C17H9F4NO2
MW:335.25247836113
CID:1031508
PubChem ID:4365306
Update Time:2025-07-15

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
    • 6-FLUORO-2-(3-TRIFLUOROMETHYLPHENYL)-QUINOLINE-4-CARBOXYLIC ACID
    • 6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid
    • 897561-78-3
    • 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylicacid
    • SB72626
    • AKOS015897240
    • DTXSID10402415
    • DB-333524
    • Inchi: 1S/C17H9F4NO2/c18-11-4-5-14-12(7-11)13(16(23)24)8-15(22-14)9-2-1-3-10(6-9)17(19,20)21/h1-8H,(H,23,24)
    • InChI Key: SISVFTSCVOHXCS-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C(=O)O)=CC(C1C=CC=C(C(F)(F)F)C=1)=N2

Computed Properties

  • Exact Mass: 335.05694118g/mol
  • Monoisotopic Mass: 335.05694118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 50.2Ų

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Additional information on 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (CAS No. 897561-78-3): An Overview

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (CAS No. 897561-78-3) is a highly specialized compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of a fluorine atom and a trifluoromethyl group imparts distinctive chemical and biological properties, making it an intriguing subject for both academic and industrial research.

The molecular formula of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is C19H11F4N2O2, and its molecular weight is approximately 365.30 g/mol. The compound's structure consists of a quinoline core with a fluorine-substituted phenyl ring and a carboxylic acid group, which are key functional groups contributing to its pharmacological activity. The trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold for drug design.

Recent studies have highlighted the potential of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and tissue damage.

In addition to its anti-inflammatory effects, 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, it has been shown to inhibit the activation of the PI3K/AKT pathway, which is frequently dysregulated in various types of cancer.

The pharmacokinetic properties of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid have also been extensively studied. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its therapeutic efficacy. The high lipophilicity conferred by the trifluoromethyl group facilitates efficient cellular uptake and tissue distribution, while the carboxylic acid group enhances solubility and stability in biological fluids.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.

In conclusion, 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (CAS No. 897561-78-3) represents a promising lead compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.

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